4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a synthetic organic compound that features a dichlorobenzoyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps:
Preparation of 3,4-Dichlorobenzoyl Chloride: This intermediate is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the Pyrazole Derivative: The 3,4-dichlorobenzoyl chloride is then reacted with an appropriate amine to form the 3,4-dichlorobenzoyl amine derivative.
Coupling with Butanoic Acid: The final step involves coupling the 3,4-dichlorobenzoyl amine derivative with butanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the butanoic acid moiety.
Reduction: Reduced forms of the dichlorobenzoyl group.
Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-DICHLOROBENZOYL)AMINO)BENZOIC ACID
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its specific structural features that confer distinct biological activities. Its combination of a dichlorobenzoyl group with a pyrazole ring and butanoic acid moiety provides a versatile scaffold for drug design and material science applications.
Properties
Molecular Formula |
C14H13Cl2N3O3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-[4-[(3,4-dichlorobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-11-4-3-9(6-12(11)16)14(22)18-10-7-17-19(8-10)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,18,22)(H,20,21) |
InChI Key |
SBVXOYPHCONKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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